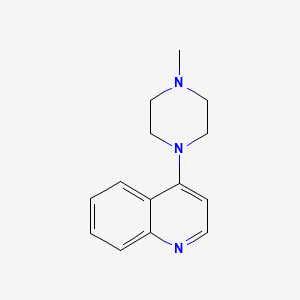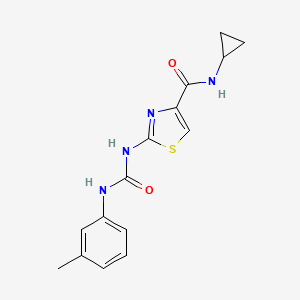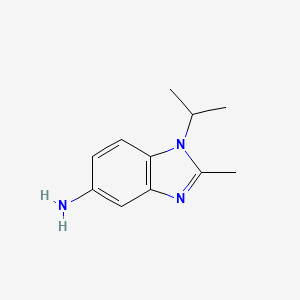
4-(4-Methylpiperazin-1-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methylpiperazin-1-yl)quinoline is a heterocyclic compound. It has a unique structure that finds applications in various fields. The molecular formula is C14H17N3 and the molecular weight is 227.311 .
Synthesis Analysis
The synthesis of 4-(4-Methylpiperazin-1-yl)quinoline or similar compounds often involves complex chemical reactions . For instance, the synthesis of fluoroquinolones, a family of compounds related to quinolones, involves structural modifications by incorporating substituents into various positions or by means of annelation .Molecular Structure Analysis
The molecular structure of 4-(4-Methylpiperazin-1-yl)quinoline is complex and unique . The piperazine ring often adopts a chair conformation with the methyl group in an equatorial position . The molecule’s electrophilic addition site is 4-N in the piperazine group . The site for nucleophilic attack is both 13-C and 15-C in the quinoline group .Physical And Chemical Properties Analysis
4-(4-Methylpiperazin-1-yl)quinoline has a molecular weight of 227.311 . The compound 4-(4-Methylpiperazin-1-yl)aniline, which is structurally similar, has a molecular weight of 191.28 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis of Derivatives : Efficient syntheses of derivatives of 4-(4-Methylpiperazin-1-yl)quinoline have been achieved, particularly focusing on carboxylic acid derivatives, showcasing their importance in the development of heterocyclic compounds (Chu & Claiborne, 1987).
Characterization and Analysis : Detailed characterization using spectroscopic techniques like X-ray crystallography, FT-IR, NMR, and UV-Visible spectroscopy has been performed on synthesized compounds like 1,5-Bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione. Such studies are crucial for understanding the molecular structure and properties of these compounds (Murugesan et al., 2021).
Pharmacological Research
Anticancer Activity : 4-(4-Methylpiperazin-1-yl)quinoline derivatives have shown significant anticancer activity. For instance, compounds with certain heteroaromatic substituents exhibited high levels of anticancer activity, highlighting their potential in cancer drug development (Konovalenko et al., 2022).
Histamine H4 Receptor Ligands : Some derivatives have been identified as potent ligands for the human histamine H4 receptor, indicating their potential use in treating inflammatory conditions. In vivo studies have shown significant anti-inflammatory properties (Smits et al., 2008).
Green Chemistry and Catalyst Development
- Green Synthesis : The development of green chemistry approaches, such as using nanocrystalline titania-based sulfonic acid as a catalyst for synthesizing piperazinyl-quinolinyl pyran derivatives, represents an environmentally friendly and efficient method for compound synthesis (Murugesan, Gengan & Krishnan, 2016).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 4-(4-Methylpiperazin-1-yl)quinoline are Candidapepsin-2 in yeast and Cathepsin L2 in humans . These enzymes play crucial roles in protein degradation and processing, and their inhibition can lead to significant biological effects.
Result of Action
The molecular and cellular effects of 4-(4-Methylpiperazin-1-yl)quinoline’s action are likely related to its inhibition of its target enzymes. This can disrupt normal protein degradation and processing, leading to alterations in cellular function and potentially cell death .
Action Environment
The action, efficacy, and stability of 4-(4-Methylpiperazin-1-yl)quinoline can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets .
Eigenschaften
IUPAC Name |
4-(4-methylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-16-8-10-17(11-9-16)14-6-7-15-13-5-3-2-4-12(13)14/h2-7H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBJBJTVNVZQJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpiperazin-1-yl)quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[3-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2465821.png)
![7-azepan-1-yl-3-[(3,4-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2465822.png)


![3-(2-Fluorophenyl)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]propanamide](/img/structure/B2465827.png)
![(E)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2465830.png)
![1-(2-chlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2465831.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-chlorobenzamide](/img/structure/B2465834.png)
![1-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2465836.png)


![1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2465841.png)
![[1-(4-Chlorophenyl)pyrazol-4-yl]methanamine;hydrochloride](/img/structure/B2465842.png)
![N-(1-cyanocyclohexyl)-2-(2-{4-[2-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}pyrrolidin-1-yl)acetamide](/img/structure/B2465843.png)